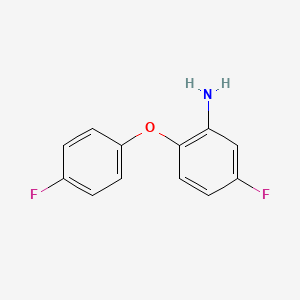

5-Fluoro-2-(4-fluorophenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Fluoro-2-(4-fluorophenoxy)aniline is a fluorinated aniline derivative that is of interest in various chemical research areas. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated anilines and their derivatives offers insights into the potential properties and applications of 5-Fluoro-2-(4-fluorophenoxy)aniline.

Synthesis Analysis

The synthesis of fluorinated anilines can involve several steps, including substitution reactions and catalytic processes. For instance, a synthetic approach to 5-aryl-2,2'-bipyridines bearing a fluorine-containing aniline residue has been developed using sequential ipso-substitution and the aza-Diels–Alder reaction . Similarly, novel polyimides with fluorinated aniline moieties have been synthesized via the Williamson ether condensation reaction followed by hydrogenation . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(4-fluorophenoxy)aniline, considering the structural similarities.

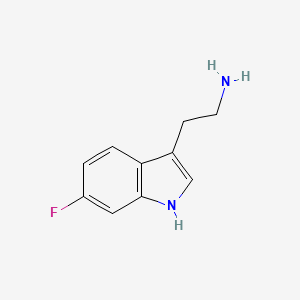

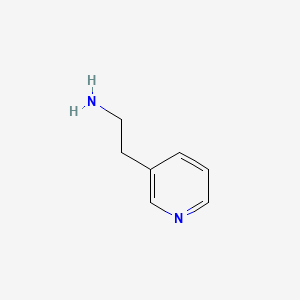

Molecular Structure Analysis

The molecular structure of fluorinated anilines is crucial in determining their reactivity and photophysical properties. For example, the incorporation of a fluorine atom into the aniline fragment can cause shifts in emission maxima and changes in quantum yield . The molecular structure of 5-Fluoro-2-(4-fluorophenoxy)aniline, with its two fluorine atoms, would likely exhibit unique electronic effects due to the electronegativity of fluorine and the potential for intramolecular interactions.

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, which can be influenced by the presence and position of fluorine atoms. The reactivity of fluoroanilines has been estimated using DFT calculations, showing that certain substituents can prevent reactions from occurring . The presence of fluorine atoms can also affect the optical properties of the resulting compounds, as seen in the synthesis of a novel compound involving a Heck reaction and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are often characterized by their solubility, thermal stability, and electronic properties. For instance, polyimides containing fluorinated aniline moieties have shown excellent solubility in various solvents, high glass-transition temperatures, and low dielectric constants . The optical properties, such as UV-Vis and fluorescence spectra, are also important characteristics of these compounds . The intramolecular N-H…F hydrogen bonding interaction in a series of 4-anilino-5-fluoroquinazolines has been experimentally and theoretically characterized, indicating that fluorine can act as a weak hydrogen bond acceptor . These findings could be relevant to the analysis of 5-Fluoro-2-(4-fluorophenoxy)aniline, as similar interactions may be present.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors Development

Research has shown the utility of fluorinated anilines in the development of kinase inhibitors. A study performed docking and quantitative structure–activity relationship (QSAR) analyses on various fluorinated anilines, including derivatives complexed with c-Met kinase. These studies help understand the molecular orientations and conformations contributing to inhibitory activity, offering insights into the design of effective kinase inhibitors (Caballero et al., 2011).

Novel Synthetic Methods

Innovative synthetic methods have been developed for constructing complex molecules. For instance, a monodentate transient directing group assisted in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-Fluoro-5-(trifluoromethyl)aniline, showcasing a technique for efficiently constructing quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Fluorescence Studies

Fluorinated anilines have been studied for their fluorescence quenching capabilities, providing valuable data for understanding the molecular interactions in fluorescent compounds. This includes the investigation of boronic acid derivatives' fluorescence quenching by aniline in various solvents, contributing to the knowledge of fluorescence mechanisms and the design of new fluorescent materials (Geethanjali et al., 2015).

Electrochromic Materials

Fluorinated anilines are also used in the synthesis of electrochromic materials. A study highlights the electrochemical synthesis of novel polymers based on aniline derivatives, showing significant potential for use as counter electrodes in dye-sensitized solar cells. This demonstrates the role of fluorinated anilines in developing energy-efficient materials (Shahhosseini et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDRMBDSYBIOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346609 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(4-fluorophenoxy)aniline | |

CAS RN |

20653-64-9 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)